Progestogenic Potency: 90% Reduction Relative to Cyproterone Acetate
15β-OH-CPA exhibits only one-tenth (10%) of the progestogenic activity of cyproterone acetate, as determined by relative potency comparison in standard progestogen bioassays [1][2]. This represents a 90% reduction in progestational effect while antiandrogen activity is fully preserved. The data originate from a comprehensive review that compiled relative hormonal potencies across clinically used progestogens and their metabolites, establishing that the 15β-hydroxylation of CPA functionally uncouples its antiandrogen and progestogen properties [1].
| Evidence Dimension | Progestogenic activity (relative potency) |
|---|---|
| Target Compound Data | ~10% of CPA progestogenic potency |
| Comparator Or Baseline | Cyproterone acetate: 100% (reference standard) |
| Quantified Difference | Approximately 90% reduction in progestogenic activity |
| Conditions | Relative potency data synthesized across multiple progestogen bioassay systems (review by Kuhl 2005, Climacteric); independently corroborated by Siddique & Afzal 2008 |
Why This Matters
For researchers studying androgen receptor signaling without progesterone receptor crosstalk, 15β-OH-CPA provides a selectivity advantage that CPA cannot offer, making it the preferred compound for experiments requiring clean antiandrogen pharmacology.
- [1] Kuhl H. Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric. 2005;8(Suppl 1):3-63. PMID: 16112947. View Source
- [2] Siddique YH, Afzal M. A Review on the Genotoxic Effects of Some Synthetic Progestins. Int J Pharmacol. 2008;4:410-430. DOI: 10.3923/ijp.2008.410.430 View Source
